molecular formula C20H29FN2O B11085547 2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

Cat. No.: B11085547
M. Wt: 332.5 g/mol
InChI Key: TZWBHKDADRIKQT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a fluorophenyl group and two isopropyl groups attached to a diazatricyclodecane core. Its molecular formula is C16H19FO, and it has a molecular weight of 246.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol involves multiple steps, starting with the preparation of the tricyclic core. The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. The fluorophenyl group is introduced through a substitution reaction, and the isopropyl groups are added via alkylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorophenyl group with other functional groups .

Scientific Research Applications

2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)tricyclo[3.3.1.13,7]decan-2-ol
  • Tricyclo[3.3.1.13,7]decan-2-ol, 2-(4-fluorophenyl)-

Uniqueness

2-(4-Fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol is unique due to its specific tricyclic structure and the presence of both fluorophenyl and isopropyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H29FN2O

Molecular Weight

332.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C20H29FN2O/c1-13(2)19-9-22-11-20(14(3)4,18(19)24)12-23(10-19)17(22)15-5-7-16(21)8-6-15/h5-8,13-14,17-18,24H,9-12H2,1-4H3

InChI Key

TZWBHKDADRIKQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)F)C(C)C

Origin of Product

United States

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